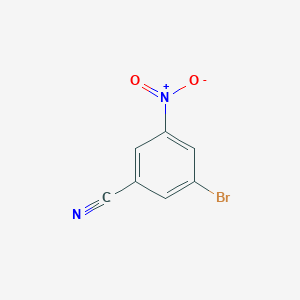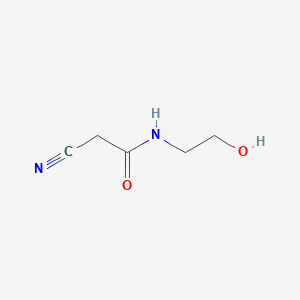![molecular formula C14H11N3O2 B1276986 2-[(1,3-苯并二氧杂环戊烯-5-基甲基)氨基]烟腈 CAS No. 890094-35-6](/img/structure/B1276986.png)
2-[(1,3-苯并二氧杂环戊烯-5-基甲基)氨基]烟腈
描述
2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile is an organic compound with the molecular formula C14H11N3O2 and a molecular weight of 253.26 g/mol . This compound is characterized by the presence of a benzodioxole group attached to a nicotinonitrile moiety through an amino linkage. It is primarily used in proteomics research applications .
科学研究应用
2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
生化分析
Biochemical Properties
2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing its activity. Additionally, 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile can interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular behavior. In terms of gene expression, 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile can upregulate or downregulate the expression of certain genes, thereby affecting the production of proteins that are essential for various cellular functions .
Molecular Mechanism
The molecular mechanism of action of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in cellular function. Additionally, 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile can inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic state of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . For example, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within different cellular compartments . For instance, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can help to sequester it within specific organelles .
Subcellular Localization
The subcellular localization of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile is an important factor that influences its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . The specific localization of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile can determine its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile typically involves the following steps:
Formation of 1,3-Benzodioxol-5-ylmethylamine: This intermediate can be synthesized by the reaction of 1,3-benzodioxole with formaldehyde and ammonium chloride under acidic conditions.
Coupling Reaction: The 1,3-Benzodioxol-5-ylmethylamine is then reacted with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nicotinonitrile derivatives.
作用机制
The mechanism of action of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been studied for its potential to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
相似化合物的比较
Similar Compounds
1,3-Benzodioxol-5-ylmethylamine: A precursor in the synthesis of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile.
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid: Another compound containing the benzodioxole moiety.
Uniqueness
2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile is unique due to its specific combination of the benzodioxole and nicotinonitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications, particularly in the fields of proteomics and medicinal chemistry .
属性
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-7-11-2-1-5-16-14(11)17-8-10-3-4-12-13(6-10)19-9-18-12/h1-6H,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIGSAREBPEMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(C=CC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401179452 | |
| Record name | 3-Pyridinecarbonitrile, 2-[(1,3-benzodioxol-5-ylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401179452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890094-35-6 | |
| Record name | 3-Pyridinecarbonitrile, 2-[(1,3-benzodioxol-5-ylmethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890094-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonitrile, 2-[(1,3-benzodioxol-5-ylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401179452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)





![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)


![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)


